N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-cyanophenyl)-6-pyrazol-1-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6O/c16-10-11-4-1-2-5-12(11)18-15(22)13-6-7-14(20-19-13)21-9-3-8-17-21/h1-9H,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDLBJNTVIMPEEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)C2=NN=C(C=C2)N3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridazine core substituted with a cyanophenyl group and a pyrazole moiety. The presence of these functional groups is crucial for its biological activity, influencing interactions with various biological targets.
Research indicates that this compound exhibits several mechanisms of action:
- Androgen Receptor Antagonism : The compound has been identified as a potent antagonist of androgen receptors (AR). In studies, it demonstrated IC50 values as low as 69 nM, indicating strong binding affinity and potential efficacy in conditions such as prostate cancer where AR signaling plays a critical role .
- Inhibition of Lysine-Specific Demethylase-1 (LSD1) : This compound has also shown inhibitory activity against LSD1, an enzyme implicated in various cancers and epigenetic regulation. Inhibition of LSD1 can lead to altered gene expression profiles that may suppress tumor growth .
- Antitumor Activity : In xenograft models, the compound exhibited effective tumor growth inhibition, suggesting its potential as an anticancer agent. This activity highlights the relevance of the compound in developing new cancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound:
| Activity | Methodology | Findings |
|---|---|---|
| Androgen Receptor Antagonism | In vitro assays | IC50 = 69 nM |
| Tumor Growth Inhibition | LNCaP xenograft model | Significant reduction in tumor size |
| LSD1 Inhibition | Enzymatic assays | Effective inhibition observed |
Case Study 1: Prostate Cancer Treatment
In a study evaluating the effects of various AR antagonists, this compound was administered to LNCaP xenograft mice. Results showed a marked decrease in tumor volume compared to controls, supporting its potential application in prostate cancer therapy .
Case Study 2: Epigenetic Regulation
Another investigation focused on the compound's role as an LSD1 inhibitor. The study demonstrated that treatment with this compound led to significant changes in gene expression associated with cell proliferation and apoptosis in cancer cell lines .
Scientific Research Applications
Pharmacological Applications
1.1. Anticancer Activity
Research has indicated that N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide may exhibit significant anticancer properties. A study highlighted its effectiveness against various cancer cell lines, particularly those with mutations in the FLT3 gene, which is commonly associated with acute myeloid leukemia (AML) . The compound's ability to inhibit cell proliferation suggests its potential as a therapeutic agent in oncology.
1.2. Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives, including this compound, have been evaluated for their inhibitory effects on cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes . Studies have reported that certain derivatives possess selectivity for COX-2, making them potential candidates for treating inflammatory diseases with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Case Studies and Research Findings
Several studies have documented the efficacy and safety profiles of compounds related to this compound:
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of N-(2-cyanophenyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, and how can reaction conditions be optimized?
- Answer : A typical approach involves coupling pyridazine-3-carboxylic acid derivatives with substituted anilines. For example, condensation reactions using activating agents like EDCI/HOBt or carbodiimides in anhydrous solvents (e.g., DMF, THF) under nitrogen can yield the target compound. Optimization may include adjusting stoichiometry, temperature (e.g., 0°C to room temperature), and purification via column chromatography or recrystallization. Analytical tools such as LCMS and HPLC are critical for monitoring reaction progress and purity .
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?
- Answer : Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation or vapor diffusion. Data collection employs diffractometers (e.g., Bruker APEX-II), and structure solution uses direct methods in SHELXS or SHELXD. Refinement in SHELXL with anisotropic displacement parameters for non-H atoms and inclusion of hydrogen bonding networks (e.g., C–H···N interactions) ensures accuracy. Crystallographic parameters (space group, unit cell dimensions) are validated against literature analogs .
Advanced Research Questions
Q. How can researchers resolve discrepancies in crystallographic refinement, such as poor R-factors or electron density outliers?
- Answer : Discrepancies may arise from disordered solvent molecules or twinning. Strategies include:
- Re-examining data integration (e.g., using SAINT) to exclude outliers.
- Applying TWINLAW in SHELXL for twinned data.
- Using ORTEP-3 for graphical validation of thermal ellipsoids and hydrogen bonding patterns.
- Cross-validating with spectroscopic data (e.g., NMR) to confirm functional group orientations .
Q. What role do hydrogen bonding and graph set analysis play in understanding the solid-state packing of this compound?
- Answer : Hydrogen bonds (e.g., N–H···O, C–H···π) dictate molecular aggregation. Graph set analysis (e.g., Etter’s rules) classifies motifs like D (donor) and A (acceptor) patterns. For instance, a R₂²(8) motif (two donors, two acceptors in an 8-membered ring) may stabilize the crystal lattice. Computational tools (Mercury, CrystalExplorer) aid in visualizing and quantifying these interactions, which influence solubility and stability .
Q. How can chiral centers or stereochemical ambiguities in derivatives be resolved using advanced analytical techniques?
- Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA/IB) or SFC (Supercritical Fluid Chromatography) can separate enantiomers. Absolute configuration is confirmed via:
- X-ray anomalous scattering (if heavy atoms are present).
- Comparative CD/VCD spectroscopy with known standards.
- DFT calculations to correlate experimental and theoretical optical rotations .
Q. What strategies are recommended for analyzing non-covalent interactions (e.g., π-stacking) in solution and solid states?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
